2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring, an amide group, and a phenyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the amide bond: The amide bond is formed through the reaction of an amine with an acyl chloride or anhydride.
Coupling reactions: The final step involves coupling the furan ring with the amide and phenyl groups using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced products of the amide group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-furanylmethyl)-5-methylfuran: A similar compound with a furan ring and a methyl group.
5-methyl-2-furfurylfuran: Another furan derivative with a methyl group.
2-(5-methyl-2-furfuryl)furan: A furan compound with a similar structure.
Uniqueness
2-(2-{[(5-methylfuran-2-yl)methyl]amino}-2-oxoethoxy)-N-(4-methylphenyl)acetamide is unique due to its combination of a furan ring, an amide group, and a phenyl group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethoxy]-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H20N2O4/c1-12-3-6-14(7-4-12)19-17(21)11-22-10-16(20)18-9-15-8-5-13(2)23-15/h3-8H,9-11H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
YHCFLMUUVPBKAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(O2)C |
Origin of Product |
United States |
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